Core Scaffold Identity: Unsubstituted Parent vs. 3-Substituted Analogs in the Patent-Defined Antiallergy Series
The compound of interest (CAS 73351-82-3) is the unsubstituted parent of the 6-(1H-tetrazol-5-yl)thiazolo[3,2-a]pyrimidin-5-one series claimed in US 4,223,031 [1]. While the patent explicitly reports oral ED₅₀ values for substituted analogs—for example, 3-(1H-tetrazol-5-yl)-4H-pyrimido[2,1-b]benzothiazol-4-one (Example 24) exhibits an oral ED₅₀ of 0.064 mg/kg and an intravenous ED₅₀ of 0.0049 mg/kg in the rat PCA model [1]—the unsubstituted parent scaffold provides the minimal pharmacophoric framework against which the potency contributions of 3-position substituents (methyl, phenyl, etc.) are calibrated. The fused thiazolo[3,2-a]pyrimidine ring system with a 6-tetrazolyl group is present in all active congeners; removing or relocating the tetrazole abolishes activity [2].
| Evidence Dimension | Oral antiallergic potency (rat PCA ED₅₀) |
|---|---|
| Target Compound Data | Unsubstituted parent scaffold; individual ED₅₀ not separately reported in the patent |
| Comparator Or Baseline | 3-Substituted analogs: Example 24 ED₅₀ = 0.064 mg/kg p.o. (benzothiazole-fused); Example 23 ED₅₀ = 2.9 mg/kg p.o.; Example 31 ED₅₀ = 1.88 mg/kg p.o. |
| Quantified Difference | Substituent-dependent potency span of >45-fold among close analogs (0.064 to 2.9 mg/kg p.o.) |
| Conditions | Rat passive cutaneous anaphylaxis (PCA) model; oral administration; 15 min pretreatment before egg albumin challenge; n = 5–10 male Sprague-Dawley rats per group |
Why This Matters
For procurement decisions, the unsubstituted parent is the essential reference compound for SAR calibration and serves as a versatile synthetic intermediate for generating derivative libraries; substituting it with a pre-functionalized analog forfeits the ability to independently explore the 3-position.
- [1] US Patent 4,223,031. Azolopyrimidinones. Table: ANTIALLERGIC ACTION IN RATS PCA Response, Drug ED₅₀ mg/kg. Lines 134–138. View Source
- [2] US Patent 4,491,587. Tetrazole derivatives. Description: lines 20–26 confirming absence of 1H-tetrazol-5-yl substituted compounds in prior art. View Source
